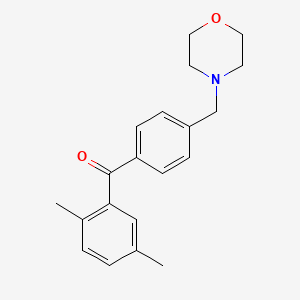

2,5-Dimethyl-4'-morpholinomethyl benzophenone

Vue d'ensemble

Description

2,5-Dimethyl-4’-morpholinomethyl benzophenone is a synthetic organic compound belonging to the class of benzophenone derivatives. It has the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol. This compound is widely used in scientific research due to its unique structure, which enables diverse applications, including drug synthesis, photoinitiators, and polymer chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 2,5-Dimethyl-4’-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Applications De Recherche Scientifique

Drug Synthesis

2,5-Dimethyl-4'-morpholinomethyl benzophenone serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in diverse chemical reactions makes it valuable for developing new drugs with specific therapeutic properties.

Case Study : In a research study focused on synthesizing novel anticancer agents, derivatives of this compound were evaluated for cytotoxicity against human cancer cell lines such as HeLa and A549. The results indicated significant activity, with IC50 values in the low micromolar range, suggesting potential as a lead compound for further development.

Photoinitiators in Polymer Chemistry

The compound is widely used as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it essential in producing various polymeric materials.

Mechanism of Action : Upon exposure to UV light, this compound undergoes photochemical reactions that generate free radicals. These radicals can abstract hydrogen atoms from C-H bonds in monomers, facilitating the formation of covalent C-C bonds crucial for polymerization.

| Property | Value |

|---|---|

| Photoinitiation Wavelength | 300-400 nm |

| Typical Applications | Coatings, adhesives, inks |

Biochemical Applications

The compound is also employed in biochemical applications due to its photochemical properties. It can be used in proteome profiling and bioconjugation techniques.

Example Application : Researchers have utilized related benzophenone derivatives for photoaffinity labeling in proteomics studies. The ability to form covalent bonds with biomolecules upon UV irradiation allows for the selective tagging of proteins for subsequent analysis .

Environmental Applications

In addition to its applications in drug synthesis and polymer chemistry, this compound has been explored for environmental remediation purposes. Its use in water treatment methods has shown promise for removing organic contaminants from wastewater.

Mécanisme D'action

The mechanism of action of 2,5-Dimethyl-4’-morpholinomethyl benzophenone involves its ability to absorb light and undergo photochemical reactions. This property makes it an effective photoinitiator in polymerization processes. The compound can abstract hydrogen atoms from C-H bonds and form covalent C-C bonds, which are crucial in its applications in polymer chemistry and biochemical research.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzophenone: A simpler structure without the morpholinomethyl group.

Michler’s Ketone: Similar structure but with different substituents on the benzene rings.

4-Morpholinomethylbenzophenone: Lacks the dimethyl groups on the benzene ring.

Uniqueness

2,5-Dimethyl-4’-morpholinomethyl benzophenone is unique due to the presence of both dimethyl groups and the morpholinomethyl group, which confer specific photochemical and chemical properties. These structural features enhance its effectiveness as a photoinitiator and its versatility in various chemical reactions.

Activité Biologique

2,5-Dimethyl-4'-morpholinomethyl benzophenone is a compound belonging to the benzophenone family, which is known for its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C17H21N1O2

- Molecular Weight : 285.36 g/mol

- Functional Groups : Benzophenone core with a morpholinomethyl substituent.

This unique structure contributes to its biological activity, particularly in the context of drug design and development.

Antioxidant Activity

Benzophenones are recognized for their antioxidant properties. Studies have indicated that derivatives of benzophenone exhibit varying degrees of antioxidant activity due to the presence of hydroxyl groups that facilitate hydrogen transfer to free radicals. For instance, the presence of free phenolic hydroxyl groups significantly enhances antioxidant efficacy, as demonstrated in various assays such as DPPH radical scavenging tests .

| Compound | TEAC Value (mmol L⁻¹) | Notes |

|---|---|---|

| This compound | TBD | Antioxidant potential yet to be fully quantified. |

Anticancer Activity

Research has shown that certain benzophenones exhibit significant cytotoxic effects against various cancer cell lines. For example, studies on related compounds have reported IC50 values in the low micromolar range against human cancer cells such as HeLa and A549 . The mechanism often involves the induction of apoptosis and interference with cell cycle progression.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of polyprenylated benzophenones, it was found that these compounds displayed potent activity against multiple cancer cell lines compared to standard chemotherapeutics like cisplatin. The findings suggested that structural modifications can enhance anticancer efficacy .

Anti-inflammatory Activity

Benzophenones also exhibit anti-inflammatory properties. Research indicates that certain derivatives can inhibit nitric oxide production in macrophages, which is a key mediator in inflammatory responses. For instance, dimeric benzophenones have shown IC50 values ranging from 8.8 to 18.1 μM in inhibiting lipopolysaccharide-induced NO production in RAW 264.7 cells .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The ability to donate hydrogen atoms to free radicals.

- Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of key survival signaling pathways.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and mediators such as NO.

Research Findings and Future Directions

Recent studies emphasize the need for further investigation into the pharmacological potential of this compound. Future research should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile.

- Structure-Activity Relationship (SAR) Studies : To optimize efficacy through chemical modifications.

- Mechanistic Studies : To elucidate specific pathways involved in its biological activities.

Propriétés

IUPAC Name |

(2,5-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-3-4-16(2)19(13-15)20(22)18-7-5-17(6-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIZPRXEMZZLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642637 | |

| Record name | (2,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-08-6 | |

| Record name | Methanone, (2,5-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.